Mitapivat sulfate
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Overview
Description
Mitapivat sulfate, sold under the brand name Pyrukynd, is a novel, first-in-class pyruvate kinase activator. It is primarily used to treat hemolytic anemia in adults with pyruvate kinase deficiency, a rare, inherited disorder that leads to the premature destruction of red blood cells . This compound is taken orally and works by increasing the activity of erythrocyte pyruvate kinase, an enzyme crucial for the survival of red blood cells .
Preparation Methods
The preparation of mitapivat sulfate involves several synthetic routes and reaction conditions. One method includes the formation of solid-state forms such as mitapivat hemisulfate, mitapivat hydrochloride, mitapivat phosphate, and co-crystals with ascorbic acid and adipic acid . The process involves controlling the conditions under which these solid forms are obtained to influence their properties . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Mitapivat sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is primarily metabolized by multiple cytochrome P450 enzymes, including CYP3A4, CYP1A2, CYP2C8, and CYP2C9 . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the conversion of this compound into its active metabolites. The major products formed from these reactions are the metabolites that contribute to its therapeutic effects .
Scientific Research Applications
Mitapivat sulfate has a wide range of scientific research applications. In medicine, it is used to treat hemolytic anemia in adults with pyruvate kinase deficiency . It has also been investigated for its potential therapeutic effects in other hereditary red blood cell disorders, such as sickle cell disease and thalassemia . In biology, this compound is used to study the glycolytic pathway and the role of pyruvate kinase in red blood cell metabolism . In chemistry, it serves as a model compound for studying enzyme activation and allosteric modulation . Additionally, this compound has industrial applications in the development of new drugs targeting metabolic disorders .
Mechanism of Action
Mitapivat sulfate exerts its effects by binding to and activating pyruvate kinase, an enzyme involved in the glycolytic pathway . This activation enhances glycolytic pathway activity, leading to increased adenosine triphosphate (ATP) levels and reduced 2,3-diphosphoglycerate (2,3-DPG) levels . The increased ATP production improves the energy status of red blood cells, extending their lifespan and reducing hemolysis . The molecular targets and pathways involved include the pyruvate kinase enzyme and the glycolytic pathway .
Comparison with Similar Compounds
Mitapivat sulfate is unique among pyruvate kinase activators due to its first-in-class status and its specific mechanism of action . Similar compounds include other pyruvate kinase activators that target the same enzyme but may differ in their chemical structure and efficacy . Some of these similar compounds are still under investigation for their potential therapeutic effects in metabolic disorders .
Properties
CAS No. |
2151847-10-6 |
---|---|
Molecular Formula |
C48H60N8O13S3 |
Molecular Weight |
1053.2 g/mol |
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C24H26N4O3S.H2O4S.3H2O/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4;;;/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4);3*1H2 |
InChI Key |
DMRIPASJCJRBMV-UHFFFAOYSA-N |
SMILES |
O.O.O.OS(=O)(=O)O.O=C(N1CCN(CC2CC2)CC1)c3ccc(NS(=O)(=O)c4cccc5cccnc45)cc3.O=C(N6CCN(CC7CC7)CC6)c8ccc(NS(=O)(=O)c9cccc%10cccnc9%10)cc8 |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.O.O.O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-348 sulfate hydrate, Mitapivat sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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